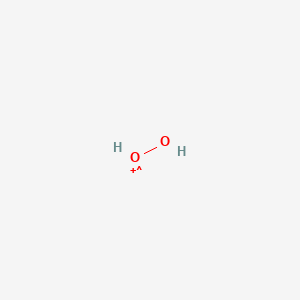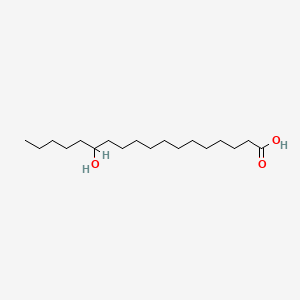
13-Hydroxyoctadecanoic acid
Descripción general
Descripción
13-Hydroxyoctadecanoic acid is a chemical compound with the molecular formula C18H36O3 . It has an average mass of 300.477 Da and a monoisotopic mass of 300.266449 Da .
Synthesis Analysis
The synthesis of hydroxy fatty acids like this compound has been a subject of research. Fatty acid hydratases (FAHs) have been identified as versatile catalysts that can facilitate the efficient synthesis of hydroxy fatty acids . These enzymes catalyze the addition of water to an unsaturated fatty acid, providing an elegant route towards hydroxy-substituted fatty acids .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H36O3, an average mass of 300.477 Da, and a monoisotopic mass of 300.266449 Da .Aplicaciones Científicas De Investigación
1. Epidermal Hyperproliferation Reversal
13-Hydroxyoctadecadienoic acid (13-HODE) demonstrates potential in reversing epidermal hyperproliferation. A study using a docosahexaenoic acid-induced model in guinea pig epidermis found that topical 13-HODE reversed hyperproliferation. The study suggested that 13-HODE's effect might involve suppressing protein kinase C-beta activity, a mechanism that could modulate epidermal hyperproliferation (Cho & Ziboh, 1994).
2. Chemoenzymatic Synthesis
13-Hydroxyoctadeca-(9Z, 11E)-dienoic acid has been synthesized chemoenzymatically, showcasing the potential for synthetic applications of this compound. The process, using hydroxynitrile lyase from Hevea brasiliensis, demonstrates its versatility in chemical synthesis (Johnson & Griengl, 1997).
3. Selective Inhibition of Protein Kinase C Isoenzymes
13-HODE is known for its selective inhibition of classical protein kinase C (PKC) isoenzymes. This attribute suggests its role in modifying inflammatory cell activity, especially in non-haemopoietic cells. This selective inhibition could be significant in regulating various cellular processes and in therapeutic applications (Pongrácz & Lord, 1999).
4. Analysis of Methyl Hydroxy- and Acetoxyoctadecanoates
The study of carbon-13 NMR spectra of various methyl hydroxyoctadecanoates and their derivatives, including 13-HODE, enhances our understanding of their chemical properties. Such analysis is vital for understanding the long-range effects of hydroxyl groups and has implications in fields like organic chemistry and biochemistry (Tulloch, 1978).
5. Role in Atherogenesis
13-HODE, as a component of oxidized low-density lipoprotein, plays a crucial role in atherogenesis. Its presence in atherosclerotic plaques and its ability to modulate macrophage differentiation suggest its significant role in the progression of atherosclerotic disease. This could lead to new pharmacological approaches in managing atherosclerosis (Vangaveti, Baune, & Kennedy, 2010).
6. Influence on Cellular Proliferation and Apoptosis
13-S-Hydroxyoctadecadienoic acid (13-S-HODE) was found to inhibit cellular proliferation and induce apoptosis in transformed colonic epithelial cells. This suggests its potential application in cancer research, particularly in understanding the mechanisms of cell growth and death in cancer cells (Shureiqi et al., 1999).
7. Modulation of Thromboxane and Prostacyclin Production
13-HODE has shown differential effects on thromboxane and prostacyclin production in human platelets. Its ability to inhibit thromboxane synthesis while stimulating prostacyclin production presents a potential area for therapeutic exploration in cardiovascular diseases (Setty, Berger, & Stuart, 1987).
8. Interaction with Lipopolysaccharide-Stimulated Macrophages
The presence of 13-hydroxyoctadecadienoic acid in lipopolysaccharide (LPS) stimulated macrophages and its increase upon stimulation with LPS indicates its role in inflammatory processes. This finding is significant in understanding the biochemical pathways involved in inflammation and immune responses (Schade, Burmeister, & Engel, 1987).
Propiedades
IUPAC Name |
13-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWKWISFCDSNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415251 | |
| Record name | 13-hydroxy-octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17773-34-1 | |
| Record name | 13-hydroxy-octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



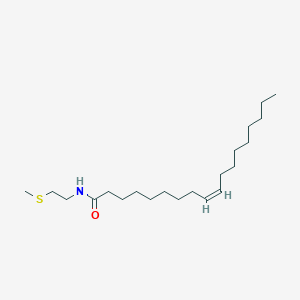
![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)
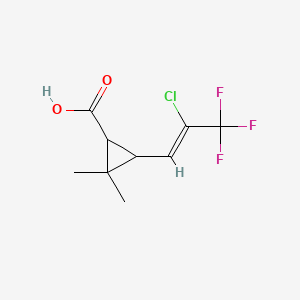
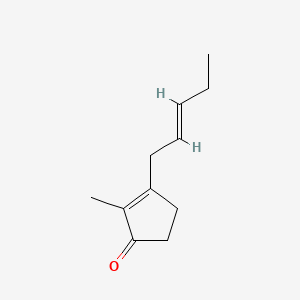

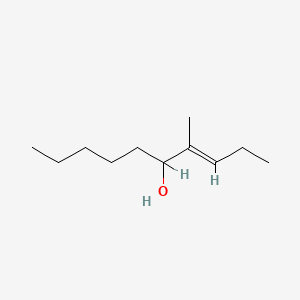
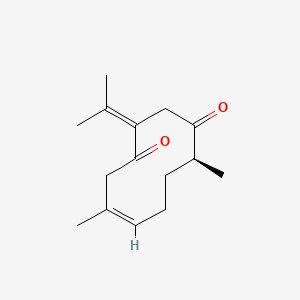
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)

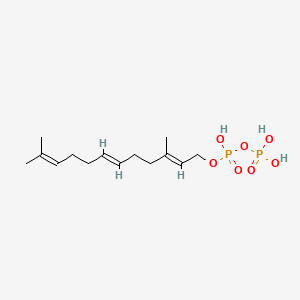
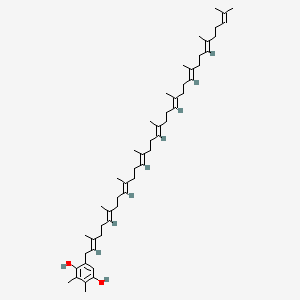
![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

